molecular formula C20H12BrClN2O2 B11712983 4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11712983
M. Wt: 427.7 g/mol
InChI Key: XABULCKSLSMZIF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C20H12BrClN2O. This compound is characterized by the presence of a benzamide group, a bromine atom, and a benzoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with 3-chlorobenzoic acid under acidic conditions to form the benzoxazole ring.

    Bromination: The benzoxazole derivative is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The final step involves the reaction of the brominated benzoxazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • Benzamide, N-(3-chlorophenyl)-4-bromo-
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both a benzoxazole ring and a benzamide group, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H12BrClN2O2/c21-14-6-4-12(5-7-14)19(25)23-16-8-9-18-17(11-16)24-20(26-18)13-2-1-3-15(22)10-13/h1-11H,(H,23,25)

InChI Key

XABULCKSLSMZIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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